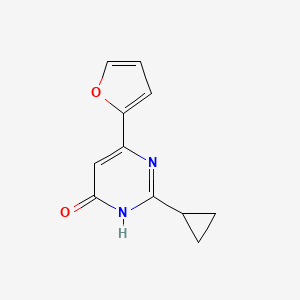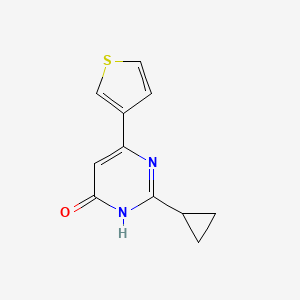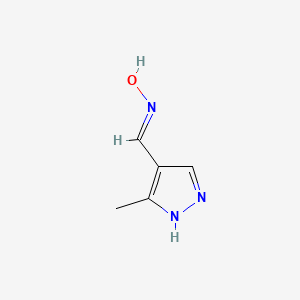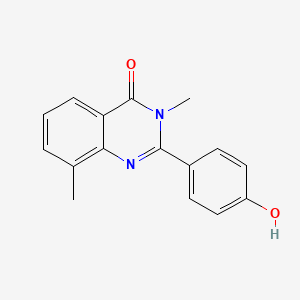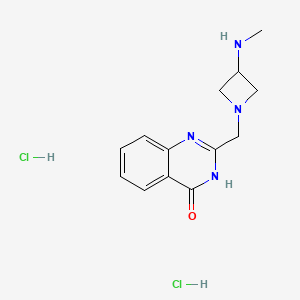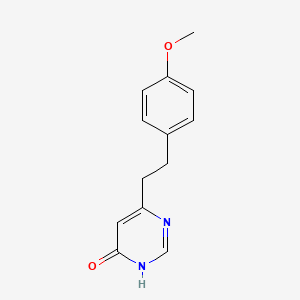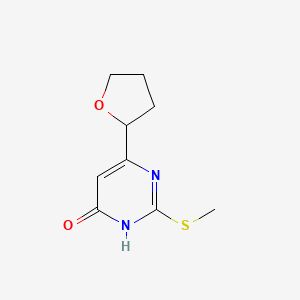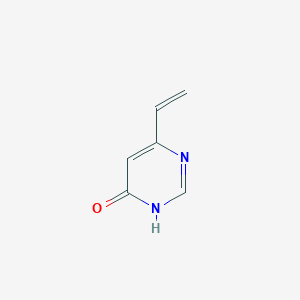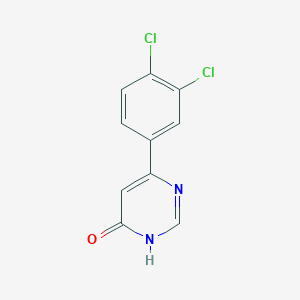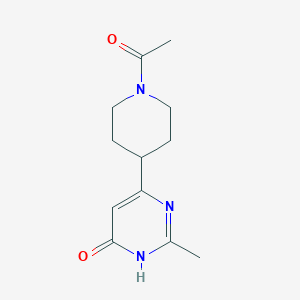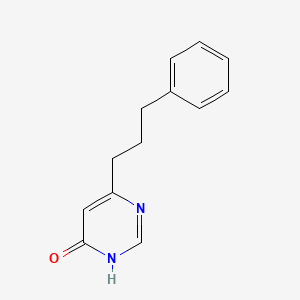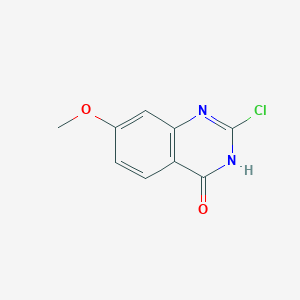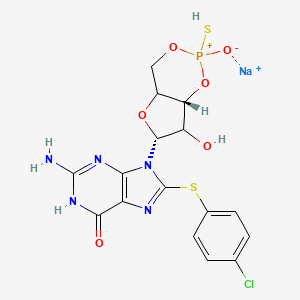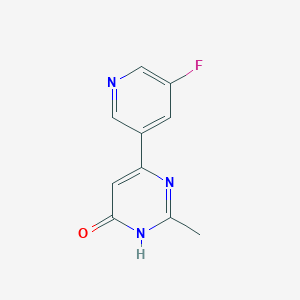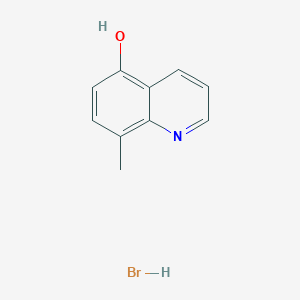
8-Methylquinolin-5-ol hydrobromide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
8-Methylquinolin-5-ol hydrobromide derivatives are synthesized for various applications, demonstrating the chemical versatility of these compounds. For instance, novel ligands and their metal complexes, derived from 8-hydroxyquinolines, have been synthesized and characterized for their potential in antimicrobial activity. These compounds were investigated through physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques, showcasing their relevance in developing new antimicrobial agents (Patel & Patel, 2017).
Anti-Corrosion Applications
8-Methylquinolin-5-ol hydrobromide derivatives have been studied for their anti-corrosion properties. Research has demonstrated that these compounds, specifically methylquinolin-8-ol derivatives, can significantly inhibit corrosion in metals like carbon steel when exposed to corrosive environments. These findings are based on a combination of electrochemical techniques and theoretical analyses, including density functional theory (DFT) and molecular dynamics (MD) simulations, highlighting the potential of these compounds in corrosion prevention (Rouifi et al., 2020).
Antimicrobial Activity
The antimicrobial potential of 8-Methylquinolin-5-ol hydrobromide derivatives has been explored in various studies. These compounds have shown effectiveness against a range of microbial strains, including bacteria and fungi, suggesting their application in developing new antimicrobial agents. For instance, derivatives have been evaluated for their activity against foodborne bacteria, indicating their potential use as natural preservatives in food products (Kim et al., 2014).
Pharmacological Research
In pharmacological research, derivatives of 8-Methylquinolin-5-ol hydrobromide have been synthesized and evaluated for various biological activities, including anti-anxiety and anti-depressant effects. Studies employing behavioral tests have been conducted to assess these effects, suggesting the potential therapeutic applications of these compounds in treating neurological disorders (Lakhrissi et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
8-methylquinolin-5-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.BrH/c1-7-4-5-9(12)8-3-2-6-11-10(7)8;/h2-6,12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETGSUXYIHLXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C=CC=N2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylquinolin-5-ol hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



